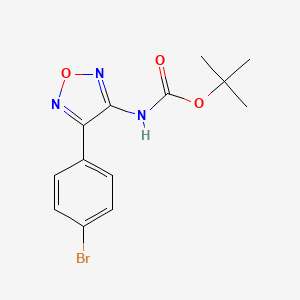
Tert-butyl (4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a 4-(4-bromophenyl)-1,2,5-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate to form tert-butyl N-(4-bromophenyl)carbamate. This intermediate is then subjected to cyclization with appropriate reagents to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Cyclization Reactions: The formation of the oxadiazole ring involves cyclization reactions.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Cyclization: Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Cyclization: Formation of the oxadiazole ring.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of bioactive molecules due to its structural features.
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-(4-bromophenyl)carbamate
- tert-butyl N-(4-bromobutyl)carbamate 3
Properties
Molecular Formula |
C13H14BrN3O3 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)19-12(18)15-11-10(16-20-17-11)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
InChI Key |
GAZWUPVPRMQJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















